Pyridine, 3-methyl-, hydrochloride
Overview
Description
Pyridine, 3-methyl-, hydrochloride is a chemical compound that belongs to the class of organic compounds known as methylpyridines. These are organic compounds containing a pyridine ring substituted at one or more positions by a methyl group. This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom (=N−). This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
3-Methylpyridine hydrochloride, also known as 3-picoline, is an organic compound that primarily targets Collagenase 3 and Stromelysin-1 . These enzymes play a crucial role in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .
Mode of Action
It is known to interact with its targets, potentially influencing their activity
Biochemical Pathways
It is known that this compound is a precursor to pyridine derivatives that have applications in the pharmaceutical and agricultural industries . For instance, it is used in the synthesis of chlorpyrifos, an insecticide, via a process that involves the ammoxidation of 3-methylpyridine .
Pharmacokinetics
It is known that the compound is a small molecule, which typically allows for good absorption and distribution within the body
Result of Action
As a precursor to various pyridine derivatives, its primary role may be in facilitating the synthesis of these compounds, which can have various effects depending on their specific structures and targets .
Action Environment
The action, efficacy, and stability of 3-methylpyridine hydrochloride can be influenced by various environmental factors. For instance, the compound is a colorless liquid with a strong odor and is classified as a weak base . It is miscible in water, which can influence its distribution and action in aqueous environments . Additionally, safety data suggests that it should be handled with care to avoid ingestion, inhalation, and contact with skin or eyes .
Preparation Methods
The synthesis of Pyridine, 3-methyl-, hydrochloride can be achieved through several methods. One common method involves the oxidation of 3-methylpyridine to 3-picolinic acid using potassium permanganate. The 3-picolinic acid is then esterified with methanol to produce methyl pyridine-3-carboxylate. This ester is subsequently reduced to 3-pyridinemethanol, which reacts with thionyl chloride to produce 3-(chloromethyl)pyridine hydrochloride . Industrial production methods often involve the ammoxidation of 3-methylpyridine, where 3-methylpyridine is reacted with ammonia and oxygen to produce 3-cyanopyridine, which can then be converted to the desired hydrochloride salt .
Chemical Reactions Analysis
Pyridine, 3-methyl-, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form 3-picolinic acid or reduced to form 3-pyridinemethanol. It can also undergo substitution reactions where the methyl group is replaced by other functional groups. Common reagents used in these reactions include potassium permanganate for oxidation, thionyl chloride for chlorination, and various reducing agents for reduction reactions .
Scientific Research Applications
Pyridine, 3-methyl-, hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is used in the study of enzyme mechanisms and as a ligand in coordination chemistry. In medicine, it is used in the development of pharmaceuticals, particularly those targeting the central nervous system. In industry, it is used in the production of agrochemicals and as a solvent in various chemical processes .
Comparison with Similar Compounds
Pyridine, 3-methyl-, hydrochloride can be compared with other similar compounds such as pyridine, pyrimidine, and pyrrole. Pyridine is a six-membered aromatic heterocycle with an electronic structure similar to benzene, with one nitrogen atom replacing a carbon atom. Pyrimidine is a benzene analog with two nitrogen atoms in the ring, while pyrrole is a five-membered heterocycle with one nitrogen atom. Each of these compounds has unique chemical properties and applications, but this compound is particularly notable for its use in the synthesis of pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
3-methylpyridine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N.ClH/c1-6-3-2-4-7-5-6;/h2-5H,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUKZFFEUQXNRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC=C1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480082 | |
Record name | Pyridine, 3-methyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14401-92-4 | |
Record name | Pyridine, 3-methyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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